7-Didemethylminocycline is a tetracycline derivative that has garnered interest in various scientific research fields due to its diverse biological activities. It is structurally similar to minocycline, a widely studied tetracycline antibiotic with known anti-inflammatory and neuroprotective properties. 7-Didemethylminocycline is a major metabolite of minocycline. []
Minocycline, the parent compound, is derived from the fermentation of Streptomyces aureofaciens, a species of soil bacteria. The tetracycline antibiotics, including Minocycline and its derivatives like 7-Didemethyl Minocycline, are classified as broad-spectrum antibiotics effective against various gram-positive and gram-negative bacteria. They function primarily by inhibiting protein synthesis in bacteria.
The synthesis of 7-Didemethyl Minocycline can be approached through various chemical reactions involving precursors derived from Minocycline or its analogs. A notable method involves the selective demethylation of Minocycline using specific reagents under controlled conditions.
The yield of 7-Didemethyl Minocycline can reach up to 80% with high purity levels, typically above 95%, depending on the purification methods employed post-synthesis.
The molecular structure of 7-Didemethyl Minocycline retains much of the tetracycline framework but lacks two methyl groups compared to its parent compound.
7-Didemethyl Minocycline can undergo various chemical reactions that are typical for tetracyclines:
7-Didemethyl Minocycline exerts its antibacterial effects primarily through inhibition of protein synthesis.
7-Didemethyl Minocycline has several notable applications in both clinical and research settings:
7-Didemethyl minocycline (chemical name: [4S-(4α,4aα,5aα,12aα)]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-2-naphthacenecarboxamide; CAS 4708-96-7) is a structural analog of minocycline, a second-generation tetracycline antibiotic. Its core structure retains the tetracyclic naphthacene carboxamide skeleton characteristic of tetracyclines but lacks two methyl groups at the C7 position compared to minocycline (7-dimethylamino vs. 7-methylamino). This modification reduces steric hindrance and alters electronic properties, impacting molecular interactions [5] [10].
Table 1: Structural Comparison of Key Tetracyclines
Compound | C6 Substituent | C7 Substituent | C9 Substituent |
---|---|---|---|
Tetracycline | -OH, -CH₃ | -H | -H |
Minocycline | -H | -N(CH₃)₂ | -H |
7-Didemethyl Minocycline | -H | -NHCH₃ | -H |
This compound functions dually as a hepatic metabolite of minocycline via cytochrome P450-mediated N-demethylation and a process-related impurity in minocycline synthesis. During minocycline manufacturing, incomplete alkylation at the C7 position or demethylation under acidic conditions leads to its formation. Regulatory pharmacopoeias (e.g., European Pharmacopoeia 10.0) designate it as "Minocycline EP Impurity C" and specify acceptance thresholds (typically ≤0.15% w/w) in active pharmaceutical ingredients (APIs) [2] [3] [10]. Its detection necessitates stringent control during synthesis to ensure final product purity.
Table 2: Pharmacopoeial Designations for 7-Didemethyl Minocycline
Pharmacopoeia | Designation | Acceptance Limit |
---|---|---|
European Pharmacopoeia | Minocycline EP Impurity C | ≤0.15% |
USP-NF | Not explicitly listed | Identified impurity |
The compound emerged during pivotal research into tetracycline derivatives in the 1960s–1970s. Minocycline’s discovery in 1971 involved catalytic hydrogenation of demeclocycline to sancycline, followed by C7 dimethylamination. Researchers soon identified 7-didemethyl minocycline as a synthetic intermediate and metabolic byproduct. Its structural simplicity made it a precursor for third-generation tetracyclines: glycylcyclines (e.g., tigecycline) were synthesized by appending glycyl groups to its C9 amino moiety, leveraging its unmodified D-ring for chemical modifications [5] [6]. This underscored its role in expanding tetracycline antibiotic efficacy against resistant pathogens.
As a critical impurity, 7-didemethyl minocycline’s detection and quantification exemplify advanced analytical workflows in pharmaceutical quality control. Its polar nature (due to the secondary amine) complicates separation from minocycline, requiring specialized chromatographic methods:
Table 3: Analytical Techniques for Detecting 7-Didemethyl Minocycline
Technique | Application | Detection Limit |
---|---|---|
HPLC-UV | Routine impurity quantification | 0.05% |
LC-MS/MS | Structural confirmation and trace analysis | 0.01% |
Preparative HPLC | Isolation for NMR or toxicological studies | N/A |
Challenges persist in synthesizing high-purity reference standards due to its instability under acidic conditions, necessitating controlled synthesis routes like selective demethylation of minocycline using iodides [6] [10]. Its profiling remains essential for regulatory compliance and understanding minocycline’s stability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: